2-(4-Hydroxyphenyl)-L-glycine-d2
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Overview
Description
2-(4-Hydroxyphenyl)-L-glycine-d2: is a deuterated derivative of 2-(4-Hydroxyphenyl)-L-glycine, a compound that features a phenolic hydroxyl group and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-L-glycine-d2 typically involves the incorporation of deuterium atoms into the parent compound, 2-(4-Hydroxyphenyl)-L-glycine. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high deuterium content.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxyphenyl)-L-glycine-d2 can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Hydroxyphenyl)-L-glycine-d2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reference compound in spectroscopic studies.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in metabolic studies.
Medicine: Explored for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-L-glycine-d2 involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The deuterium atoms may also affect the compound’s metabolic stability and pharmacokinetics, leading to unique biological effects.
Comparison with Similar Compounds
2-(4-Hydroxyphenyl)-L-glycine: The non-deuterated parent compound.
4-Hydroxyphenylacetic acid: A structurally related compound with similar phenolic and carboxylic acid functionalities.
2-(4-Hydroxyphenyl)ethanol: Another related compound with a phenolic hydroxyl group and an alcohol moiety.
Uniqueness: 2-(4-Hydroxyphenyl)-L-glycine-d2 is unique due to the presence of deuterium atoms, which can influence its chemical and biological properties. This makes it valuable in research applications where isotopic labeling is required, such as in metabolic studies and drug development.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,5-dideuterio-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1/i3D,4D |
InChI Key |
LJCWONGJFPCTTL-IUNUUPJVSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O |
Origin of Product |
United States |
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